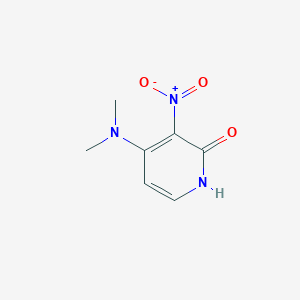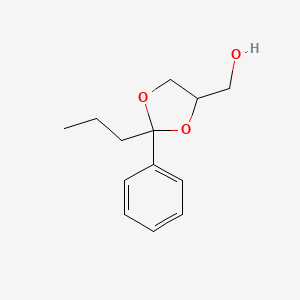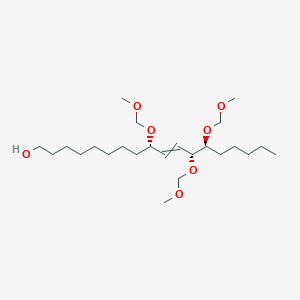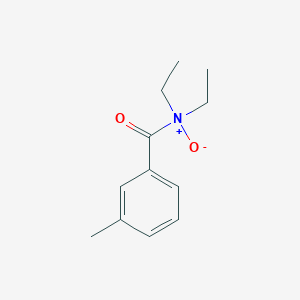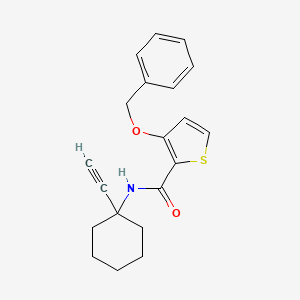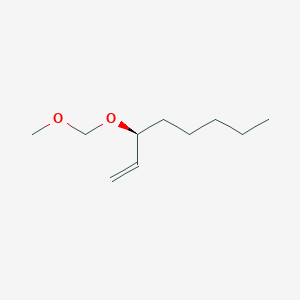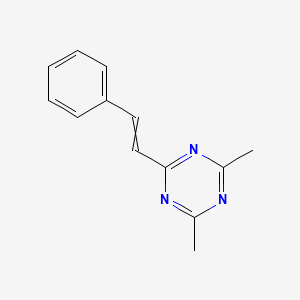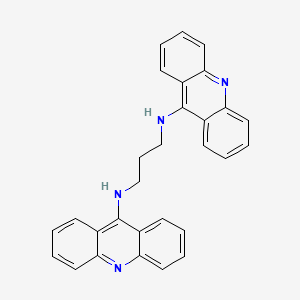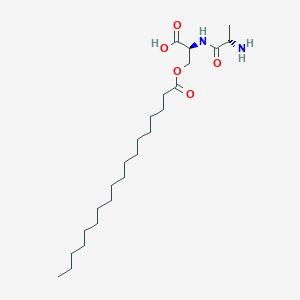
L-Alanyl-O-octadecanoyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-O-octadecanoyl-L-serine is a synthetic compound that combines the amino acids L-alanine and L-serine with an octadecanoyl (stearoyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-O-octadecanoyl-L-serine typically involves the following steps:
Protection of Functional Groups: The amino and hydroxyl groups of L-alanine and L-serine are protected using suitable protecting groups to prevent unwanted side reactions.
Formation of Octadecanoyl Derivative: Octadecanoic acid (stearic acid) is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester, which is then reacted with the protected L-serine to form the octadecanoyl derivative.
Coupling Reaction: The protected L-alanine is coupled with the octadecanoyl-L-serine derivative using a peptide coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed under mild conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-O-octadecanoyl-L-serine can undergo various chemical reactions, including:
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Substitution: The hydroxyl group of L-serine can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents under controlled conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: The major products of hydrolysis are L-alanine, L-serine, and octadecanoic acid.
Oxidation: Oxidized derivatives of the compound, such as carboxylic acids and aldehydes, can be formed.
Substitution: Substituted derivatives of L-serine can be obtained.
Scientific Research Applications
L-Alanyl-O-octadecanoyl-L-serine has several scientific research applications, including:
Biochemistry: The compound can be used as a model peptide for studying peptide-lipid interactions and membrane protein function.
Materials Science: The compound can be used in the development of novel biomaterials and surfactants with specific properties.
Mechanism of Action
The mechanism of action of L-Alanyl-O-octadecanoyl-L-serine involves its interaction with biological membranes and proteins. The octadecanoyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and interact with membrane proteins. This can modulate the function of membrane-associated enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-serine: A simpler dipeptide without the octadecanoyl group, used in studies of peptide structure and function.
L-Alanyl-L-glutamine: A dipeptide with applications in nutrition and medicine, particularly in enhancing muscle protein synthesis.
L-Alanyl-L-phenylalanine: A dipeptide used in studies of peptide-lipid interactions and membrane protein function.
Uniqueness
L-Alanyl-O-octadecanoyl-L-serine is unique due to the presence of the octadecanoyl group, which imparts distinct lipophilic properties and enhances its ability to interact with lipid membranes. This makes it particularly useful in applications where membrane integration and permeability are important.
Properties
CAS No. |
921934-51-2 |
|---|---|
Molecular Formula |
C24H46N2O5 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-octadecanoyloxypropanoic acid |
InChI |
InChI=1S/C24H46N2O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)31-19-21(24(29)30)26-23(28)20(2)25/h20-21H,3-19,25H2,1-2H3,(H,26,28)(H,29,30)/t20-,21-/m0/s1 |
InChI Key |
GGSJDBBQXAUZNA-SFTDATJTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](C(=O)O)NC(=O)[C@H](C)N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,5-Trimethyl-6-[(piperazin-1-yl)methyl]pyrazine](/img/structure/B14176488.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14176491.png)
![1-Boc-4-[2-(2,2,2-trifluoroacetylamino)ethyl]piperazine](/img/structure/B14176492.png)
![2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14176515.png)
